molecular formula C9H9BrO3 B14675614 5-Bromo-6-(methoxymethyl)-1,3-benzodioxole CAS No. 34679-09-9

5-Bromo-6-(methoxymethyl)-1,3-benzodioxole

Cat. No.: B14675614
CAS No.: 34679-09-9
M. Wt: 245.07 g/mol
InChI Key: DPUCLMCMWZBDCJ-UHFFFAOYSA-N
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Description

5-Bromo-6-(methoxymethyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxymethyl group at the 6th position on the benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(methoxymethyl)-1,3-benzodioxole typically involves the bromination of 6-(methoxymethyl)-1,3-benzodioxole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective introduction of the bromine atom at the desired position.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(methoxymethyl)-1,3-benzodioxole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include 5-amino-6-(methoxymethyl)-1,3-benzodioxole, 5-thio-6-(methoxymethyl)-1,3-benzodioxole, and 5-alkoxy-6-(methoxymethyl)-1,3-benzodioxole.

    Oxidation Reactions: Products include 5-bromo-6-(formylmethyl)-1,3-benzodioxole and 5-bromo-6-(carboxymethyl)-1,3-benzodioxole.

    Reduction Reactions: The major product is 6-(methoxymethyl)-1,3-benzodioxole.

Scientific Research Applications

5-Bromo-6-(methoxymethyl)-1,3-benzodioxole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(methoxymethyl)-1,3-benzodioxole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The bromine atom and the methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-benzodioxole: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    6-(Methoxymethyl)-1,3-benzodioxole: Lacks the bromine atom, which may influence its chemical properties and applications.

    5-Chloro-6-(methoxymethyl)-1,3-benzodioxole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.

Uniqueness

5-Bromo-6-(methoxymethyl)-1,3-benzodioxole is unique due to the presence of both the bromine atom and the methoxymethyl group. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

34679-09-9

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-6-(methoxymethyl)-1,3-benzodioxole

InChI

InChI=1S/C9H9BrO3/c1-11-4-6-2-8-9(3-7(6)10)13-5-12-8/h2-3H,4-5H2,1H3

InChI Key

DPUCLMCMWZBDCJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=C1Br)OCO2

Origin of Product

United States

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